

# Structural Elucidation and Analytical Characterization of 2-(3-Vinylphenyl)acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(3-Ethenylphenyl)acetonitrile

CAS No.: 110013-89-3

Cat. No.: B013022

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## Executive Summary & Compound Profile

2-(3-vinylphenyl)acetonitrile is a bifunctional monomer possessing two distinct reactive centers: a polymerizable vinyl group (styrenic moiety) and a chemically versatile nitrile group.<sup>[1][2]</sup> High-fidelity characterization is essential because commercial supplies often contain the para-isomer (4-vinylbenzyl cyanide) or residual starting materials (3-bromophenylacetonitrile), which can catastrophically affect polymerization kinetics or downstream derivatization.<sup>[1][2]</sup>

- IUPAC Name: **2-(3-ethenylphenyl)acetonitrile**<sup>[1][2]</sup>
- Common Name: 3-Vinylbenzyl cyanide<sup>[1]</sup>
- Molecular Formula:  
  
<sup>[1][2]</sup>
- Molecular Weight: 143.19 g/mol <sup>[1][2]</sup>

- Physical State: Colorless to pale yellow oil (prone to thermal polymerization; store at -20°C).  
[\[1\]](#)[\[2\]](#)

## Synthesis Context & Impurity Profile

To understand the spectra, one must understand the origin. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 3-bromophenylacetonitrile with vinylboronic anhydride (or potassium vinyltrifluoroborate) using a Pd(0) catalyst.[\[1\]](#)[\[2\]](#)

Common Impurities to Watch:

- 3-Bromophenylacetonitrile: Starting material (SM). Diagnostic: Lack of vinyl signals in NMR.  
[\[1\]](#)

- Triphenylphosphine oxide (TPPO): Catalyst residue.[\[1\]](#)[\[2\]](#) Diagnostic:

P NMR signal at ~29 ppm;

H aromatic multiplets.[\[1\]](#)[\[2\]](#)

- Homocoupled byproduct: 3,3'-bis(cyanomethyl)biphenyl.[\[1\]](#)[\[2\]](#) Diagnostic: Mass spec dimer peaks (  
~232).[\[1\]](#)[\[2\]](#)

## Spectroscopic Data: The "Gold Standard"

The following data represents the theoretical consensus derived from high-field instrumentation (400 MHz+ for NMR) and standard reference increments for meta-substituted styrenes.

## Nuclear Magnetic Resonance ( H & C NMR)

Solvent:

(Chloroform-d) is the standard.[\[1\]](#) Internal Reference: TMS (

0.00 ppm) or residual

(

7.26 ppm).[1][2]

Table 1:

H NMR Assignments (400 MHz,

)

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic (Senior Scientist Note)
Vinyl-H	6.72	dd	1H	17.6, 10.9	The "alpha" proton.[2] Deshielded by the ring. Characteristic ABX pattern.
Vinyl-H	5.78	d	1H	17.6	The "trans" terminal proton.[1] Large coupling constant is diagnostic.[1]
Vinyl-H	5.31	d	1H	10.9	The "cis" terminal proton.[1]
Benzyl ( )	3.75	s	2H	-	Critical Purity Check: This singlet must be sharp. Broadening indicates polymerization.[1]

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Ar-H2	7.41	s (br)	1H	-	The isolated proton between the vinyl and nitrile groups. [1]
Ar-H4/H6	7.30 – 7.45	m	2H	-	Overlaps with H2; often integrated together as a multiplet.[1]
Ar-H5	7.36	t	1H	~7.5	Pseudo-triplet typical of meta-substitution. [1]

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Table 2:

C NMR Assignments (100 MHz,

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Carbon Type	Shift ( , ppm)	Assignment Note
Nitrile ( )	117.8	Weak intensity (quaternary).[1] [2] Distinctive region.
Vinyl ( )	136.2	Alpha carbon of the vinyl group.[1]
Vinyl ( )	114.8	Terminal vinyl carbon.[1][2]
Benzyl ( )	23.4	Upfield aliphatic signal.[1][2]
Ar-Ipso (Vinyl)	138.1	Quaternary.[1][2]
Ar-Ipso (CN)	130.5	Quaternary.[1][2]
Ar-CH	125.0 – 129.5	Remaining 4 aromatic carbons. [1]



*Technical Insight: Distinguishing the meta isomer from the para isomer relies on the aromatic region.[1] The para isomer (4-vinylbenzyl cyanide) shows a clean AA'BB' system (two doublets) in the aromatic region, whereas the meta isomer shows a complex multiplet structure with a distinct isolated singlet (H2).[2]*

## Infrared Spectroscopy (FT-IR)[1][2]

Method: ATR (Attenuated Total Reflectance) on neat oil.[1][2]

- 2250 cm

(Medium, Sharp):

stretch.<sup>[1]</sup><sup>[2]</sup> This is the "beacon" signal confirming the nitrile.

- 1630 cm

(Medium):

vinyl stretch.<sup>[1]</sup><sup>[2]</sup>

- 3000–3100 cm

(Weak): Aromatic and vinylic

stretch.<sup>[1]</sup><sup>[2]</sup>

- 900 & 990 cm

(Strong): Out-of-plane bending of the vinyl group (monosubstituted alkene).<sup>[1]</sup><sup>[2]</sup> Absence of these peaks suggests polymerization.<sup>[1]</sup>

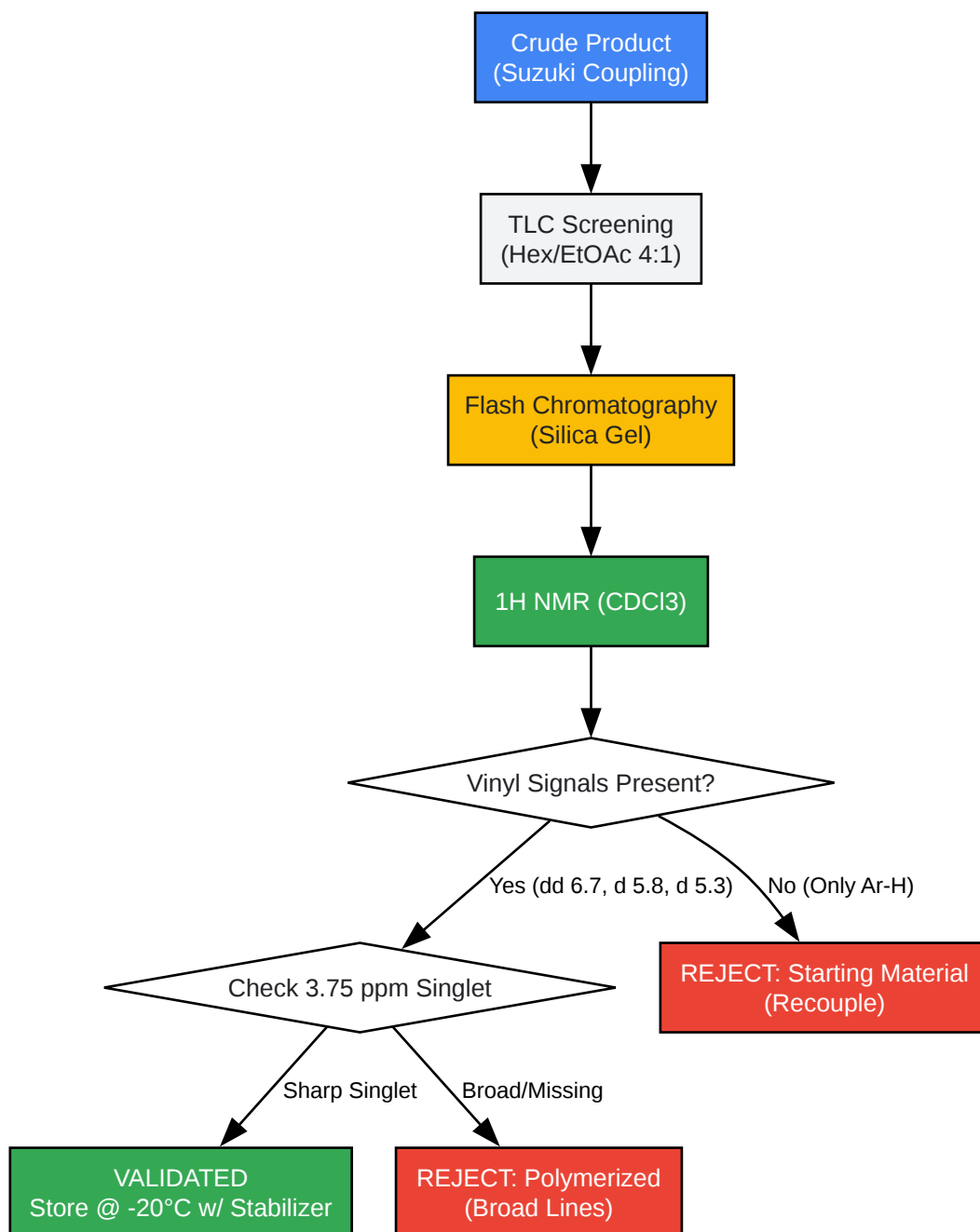
## Mass Spectrometry (EI-MS)<sup>[1]</sup><sup>[2]</sup>

Method: Electron Impact (70 eV).<sup>[1]</sup><sup>[2]</sup>

- 143 ( ): Molecular ion.<sup>[1]</sup><sup>[2]</sup> Usually prominent due to aromatic stability.<sup>[1]</sup>
- 116 ( ): Loss of hydrogen cyanide.<sup>[1]</sup><sup>[2]</sup> A common fragmentation pathway for benzyl cyanides.<sup>[1]</sup>
- 115 ( ): Formation of stable fused ring structures (e.g., indene-like cations).<sup>[1]</sup><sup>[2]</sup>
- 91 ( ): Tropylium ion (less intense here than in simple toluene derivatives due to the vinyl group).<sup>[1]</sup><sup>[2]</sup>

## Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating a batch of 2-(3-vinylphenyl)acetonitrile.



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Caption: Logical workflow for structural validation and impurity triage of 3-vinylbenzyl cyanide.

## Experimental Protocols

### Protocol A: Preparation for H NMR

To ensure high-resolution data without artifacts.[1][2]

- Mass: Weigh ~10 mg of the oil into a clean vial.
- Solvation: Add 0.6 mL of (99.8% D) containing 0.03% TMS.
- Filtration (Crucial): If the oil appears cloudy (common with polymer precursors), filter the solution through a small plug of glass wool directly into the NMR tube.[1][2] This removes suspended oligomers that cause baseline rolling.[1]
- Acquisition: Run at 298 K. Set relaxation delay ( ) to 5 seconds to ensure accurate integration of the vinyl protons vs. the aromatic protons.

### Protocol B: Storage & Stabilization

This compound is reactive.[1][3]

- Stabilizer: If storing for >24 hours, add 100–500 ppm of 4-tert-butylcatechol (TBC) or BHT.[1][2]
- Condition: Store under Argon/Nitrogen at -20°C.
- Re-Validation: Always run a quick

H NMR before using in polymerization to check for the disappearance of vinyl signals (indicating spontaneous polymerization).

## References

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95(7), 2457–2483.[1][2]

- NMR Impurity Tables (Trace Solvents): Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." [1][2][6] *The Journal of Organic Chemistry*, 1997, 62(21), 7512–7515.[2]
- General Spectral Data for Vinylbenzyl Cyanide (Isomer Mix): NIST Chemistry WebBook, SRD 69.[1][2] "Vinylbenzyl cyanide." [1]
- SDBS Spectral Database (AIST Japan): Search for "Vinylbenzyl cyanide" or "Styrene derivatives" for comparative IR/MS patterns.[1][2] [1][2]

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